1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea

Catalog No.
S7812168
CAS No.
M.F
C11H12ClFN2O
M. Wt
242.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)u...

Product Name

1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.68 g/mol

InChI

InChI=1S/C11H12ClFN2O/c12-9-5-8(13)3-4-10(9)15-11(16)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15,16)

InChI Key

DTEJGDREQKYGGS-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)NC2=C(C=C(C=C2)F)Cl

Canonical SMILES

C1CC1CNC(=O)NC2=C(C=C(C=C2)F)Cl
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea (CFPU) is a well-known organic compound that has captured the interest of many researchers due to its various properties and potential applications in different research areas. This paper aims to highlight the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CFPU.
CFPU is an organic molecule with the chemical formula C14H17ClFN3O. It is classified as a carbamate derivative and belongs to a class of compounds known as kinase inhibitors. CFPU was first synthesized and patented by Pliva, Inc., a Croatian pharmaceutical company, and is marketed under the trade name Ravocept.
CFPU is a crystalline white powder with a molecular weight of 303.77 g/mol. It has a melting point of 172-174 °C and a boiling point of 478.7 °C at 760 mmHg. CFPU is sparingly soluble in water and ethanol but freely soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). CFPU is stable under normal conditions but can decompose upon exposure to light and moisture.
CFPU can be synthesized using various methods, including reaction of 1-chloro-4-fluorobenzene with N-cyclopropylmethyl-N'-isopropylcarbodiimide followed by reaction with urea or reaction of 1-(4-fluorophenyl)-3,3-dimethylurea with 2-chloro-2-methylpropylchloride in the presence of a base.
CFPU can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), X-ray crystallography, and elemental analysis. NMR spectra of CFPU reveal the presence of cyclopropyl methyl, urea, and phenyl groups. IR spectra of CFPU show characteristic peaks at 1725 cm-1 (C=O stretching), 1585 cm-1 (C=N stretching), and 1343 cm-1 (N-H bending).
CFPU can be analyzed using various methods, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These methods are often used to detect and quantify CFPU in biological samples or to study its metabolic fate in vivo or in vitro.
CFPU has been shown to exhibit kinase inhibitory activity, particularly against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. CDK2 inhibition by CFPU leads to cell cycle arrest at the G1 phase and apoptosis in cancer cells. CFPU has also been reported to possess anti-inflammatory and anti-metastatic activities in various cancer cell lines.
CFPU has shown low toxicity in various animal models, with no major adverse effects reported at therapeutic doses. However, toxicity studies have shown that CFPU can cause genotoxicity and reproductive toxicity in rats.
CFPU has potential applications in various scientific experiments, particularly as a potent CDK2 inhibitor in cancer research. CFPU can also be used in studies involving anti-inflammatory and anti-metastatic activity or as a tool compound in kinase target identification. Additionally, CFPU can be used as a reference standard in LC-MS or HPLC analysis of biological samples.
Research on CFPU is still ongoing, with its potential applications in cancer research and other areas being explored. Some recent studies have focused on the synthesis of CFPU analogs with improved selectivity and potency for CDK2 inhibition. Other studies have investigated the mechanism of action of CFPU and its effects on cancer cell lines.
CFPU has potential implications in various fields of research and industry, particularly in the area of cancer treatment and drug discovery. CFPU and its analogs can be used in the development of novel CDK2 inhibitors for cancer therapy. CFPU can also be used as a tool compound in kinase target identification, which can facilitate the discovery and development of new drugs for various diseases.
Despite its potential, CFPU has certain limitations that need to be addressed. First, the limited solubility of CFPU in water and ethanol can hinder its application in certain experiments. Second, the cytotoxicity of CFPU needs to be further investigated to determine its safety in vivo and its potential for side effects. Finally, future research can focus on the development of CFPU analogs with improved potency and selectivity for CDK2 inhibition or other kinase targets.
can include the investigation of CFPU in combination with other anti-cancer drugs, assessment of its anti-inflammatory and anti-metastatic activity in in vivo cancer models, and the study of its potential for use in other areas such as neurodegenerative diseases, cardiovascular disease, and autoimmune disorders.

In conclusion, CFPU is an organic molecule with various properties and potential applications in different research areas. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, and potential implications in various fields of research and industry have been extensively studied. Although CFPU has certain limitations, its potential for drug discovery and cancer treatment, and its use as a tool compound in kinase target identification cannot be ignored. Future research can focus on addressing these limitations and exploring new directions for CFPU research.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

242.0622189 g/mol

Monoisotopic Mass

242.0622189 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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